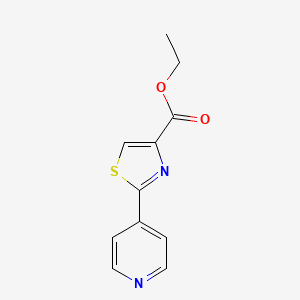

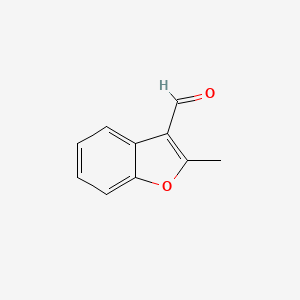

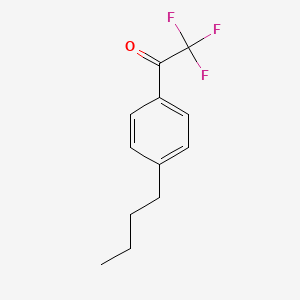

![molecular formula C7H7N3 B1297169 2-甲基-3H-咪唑并[4,5-c]吡啶 CAS No. 63604-59-1](/img/structure/B1297169.png)

2-甲基-3H-咪唑并[4,5-c]吡啶

描述

“2-Methyl-3H-imidazo[4,5-c]pyridine” is a chemical compound that has been used as an antagonist against platelet-activating factor (PAF) . It is part of the imidazopyridines group, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Synthesis Analysis

The synthesis of “2-Methyl-3H-imidazo[4,5-c]pyridine” has been a subject of intense research. Dymińska obtained 7-methyl-3H-imidazo[4,5-c]pyridine from 5-methyl-3,4-diamino-pyridine in 100% formic acid. The reaction mixture was boiled under reflux for 6 hours . This method was recommended for the preparation of derivatives substituted with a methyl group at various positions of the pyridine ring .

Molecular Structure Analysis

The molecular structure of “2-Methyl-3H-imidazo[4,5-c]pyridine” is represented by the empirical formula C7H7N3 . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-3H-imidazo[4,5-c]pyridine” include a molecular weight of 133.15 . It is a solid at room temperature . The boiling point is 388.4°C at 760 mmHg, and the melting point is 176-178°C .

科学研究应用

分子结构和振动光谱分析

2-甲基-3H-咪唑并[4,5-c]吡啶及其衍生物的分子结构、振动能级和势能分布一直是研究的重点。使用密度泛函理论 (DFT) 的量子化学计算被用来理解分子特征,通过振动光谱分析证实了氢键的存在。这些研究对于理解这些化合物的物理和化学性质至关重要 (Lorenc et al., 2008)。

合成方法和化学反应

已经探索了制备和合成 2-甲基-3H-咪唑并[4,5-c]吡啶衍生物的创新方法。重点一直放在开发更有效、一步法或阶段更少的合成工艺上。这些方法对于这些化合物的生产和功能化至关重要,在它们在药物化学和制药中的应用中发挥着重要作用 (Lifshits et al., 2015)。

在药物化学中的应用

咪唑并[1,2-a]吡啶骨架,2-甲基-3H-咪唑并[4,5-c]吡啶与之密切相关,由于其在药物化学中的广泛应用而被认为是一种潜在的骨架。它参与各种生物活性,例如抗癌、抗菌和抗病毒作用。研究工作一直致力于该支架的结构修饰,以发现和开发新型治疗剂 (Deep et al., 2016)。

安全和危害

作用机制

Target of Action

The primary target of 2-Methyl-3H-imidazo[4,5-c]pyridine is the Platelet-Activating Factor (PAF) . PAF is a potent phospholipid activator and mediator of many leukocyte functions, platelet aggregation and degranulation, inflammation, and anaphylaxis. It also induces synthesis and release of various inflammatory mediators .

Mode of Action

2-Methyl-3H-imidazo[4,5-c]pyridine acts as an antagonist against the Platelet-Activating Factor (PAF) . This means it binds to the PAF receptor and blocks its activation, thereby inhibiting the actions of PAF .

Biochemical Pathways

Imidazopyridines, the class of compounds to which it belongs, are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazopyridines, generally aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

The molecular and cellular effects of 2-Methyl-3H-imidazo[4,5-c]pyridine’s action are largely dependent on its antagonistic action against PAF. By blocking PAF, it can potentially mitigate the inflammatory responses and other reactions mediated by PAF .

Action Environment

It’s worth noting that many chemical compounds can be affected by factors such as temperature, ph, and the presence of other compounds .

属性

IUPAC Name |

2-methyl-3H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-9-6-2-3-8-4-7(6)10-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQVOMJORQXNME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212986 | |

| Record name | 2-Methyl-3H-imidazo(4,5-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3H-imidazo[4,5-c]pyridine | |

CAS RN |

63604-59-1 | |

| Record name | 2-Methyl-3H-imidazo(4,5-c)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063604591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-3-deazapurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=648928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3H-imidazo(4,5-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-3H-IMIDAZO(4,5-C)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E8L74RWT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What makes 2-methylimidazo[4,5-c]pyridine a promising scaffold for developing PAF antagonists?

A1: Research suggests that incorporating 2-methylimidazo[4,5-c]pyridine as a core structure can lead to potent PAF antagonists. Specifically, attaching this group to a piperidine ring, further substituted with various acyl groups, resulted in compounds exhibiting high in vitro and in vivo activity against PAF-induced effects. [] This suggests that the 2-methylimidazo[4,5-c]pyridine moiety interacts favorably with the target responsible for PAF activity.

Q2: How does the structure of the acyl substituent on the piperidine ring affect the PAF antagonist activity of 2-methylimidazo[4,5-c]pyridine derivatives?

A2: Studies have shown that the acyl substituent significantly influences the potency of these compounds. For instance, the 3,3-diphenylpropanoyl derivative, UR-12670, demonstrated remarkable potency in both in vitro and in vivo assays, highlighting the importance of the diarylpropanoyl group for activity. [] Further modifications, such as introducing a 3-hydroxy group or incorporating urea, carbamate, and amino acid derivatives, were also explored to understand structure-activity relationships. []

Q3: Can the 2-methylimidazo[4,5-c]pyridine scaffold be further modified to enhance its properties as a PAF antagonist?

A3: Yes, researchers successfully introduced an amino group to the aromatic ring of 2-methylimidazo[4,5-c]pyridine-based PAF antagonists without significantly compromising their activity. [] This modification paved the way for the development of prodrugs like UR-12746, designed to deliver 5-aminosalicylic acid (5-ASA) specifically to the colon for treating ulcerative colitis. [] This example demonstrates the potential for further structural optimization of this scaffold to enhance its properties, including targeted drug delivery.

Q4: Are there other potential applications for 2-methylimidazo[4,5-c]pyridine derivatives beyond PAF antagonism?

A4: While the provided research focuses on its role in PAF antagonists, the modification capabilities of 2-methylimidazo[4,5-c]pyridine suggest a broader potential. Exploring its use in developing compounds with different biological activities, such as antimycobacterial agents, would be an interesting avenue for future research. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

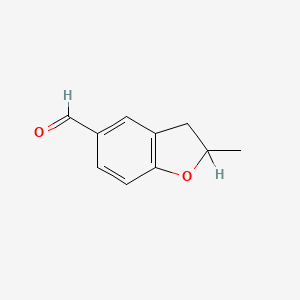

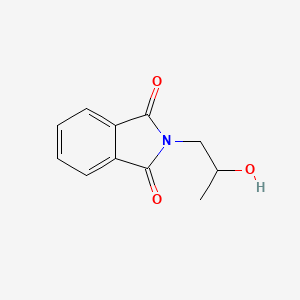

![2-[1-(2-Furyl)ethylidene]malononitrile](/img/structure/B1297088.png)

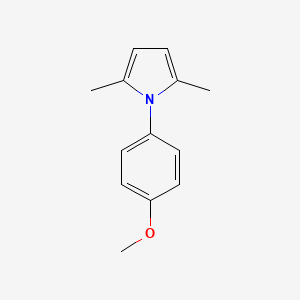

![[(2-Fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1297091.png)

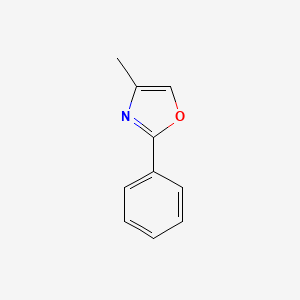

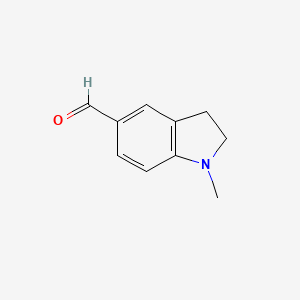

![Benzo[b]thiophene-3-carboxamide](/img/structure/B1297106.png)